molecular formula C24H25N7O B3325501 Cirtuvivint CAS No. 2143917-62-6

Cirtuvivint

Número de catálogo B3325501
Número CAS: 2143917-62-6
Peso molecular: 427.5 g/mol
Clave InChI: BQWWOBKMDWACGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cirtuvivint, also known as SM08502, is a potent and orally active CDC-like kinase (CLK) inhibitor . It is a first-in-class CDC-like kinase (CLK) inhibitor . The Pan-Clk/Dyrk Inhibitor Cirtuvivint (SM08502) has been used in experiments to expose the mechanistic underpinnings of alternative splicing as a therapeutic vulnerability in heme malignancies .


Physical And Chemical Properties Analysis

Cirtuvivint has a molecular formula of C24H25N7O and a molecular weight of 427.50 . The compound is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Carbon Ion Radiotherapy (CIRT) in Cancer Treatment

Cirtuvivint's applications in scientific research are primarily found in the field of cancer treatment, particularly through Carbon Ion Radiotherapy (CIRT). CIRT has been explored as a highly advanced medical technology, particularly for intractable cancers. Studies have demonstrated its effectiveness in treating various types of cancer, including bone and soft-tissue sarcomas, cancers in the head, neck, lung, liver, prostate, and postoperative pelvic recurrence of rectal cancer. It's highlighted for its superior depth dose distribution and less repairable radiobiological effects, which contribute to its efficacy in cancer treatment (Kamada, 2012).

Disruption of Alternative Splicing in Tumor Cells

Cirtuvivint, identified as SM08502, is a first-in-class small molecule inhibitor of CLK/DYRK kinases, which are involved in pre-mRNA splicing. Dysregulated alternative splicing is commonly associated with human malignancies. Cirtuvivint has shown broad anti-tumor activity in preclinical models, significantly affecting exon skipping events and being tumor type-specific. This indicates its potential for therapeutic application in diverse cancer types, particularly those resistant to traditional treatments (McMillan et al., 2022).

Improvements in Cancer Radiotherapy Technology

The advancement of technologies in cancer radiotherapy, including the development of new-generation beam delivery facilities, such as 3D scanning with a pencil beam and compact rotating gantry, has been a significant focus of research. These developments aim to increase the precision and effectiveness of treatments like CIRT, potentially increasing their applications and benefits in various cancer treatments (Kanematsu et al., 2019).

Clinical Trials and Research Limitations

There are ongoing clinical trials and studies that assess the effectiveness and safety of CIRT for various oncological indications. However, the current evidence is insufficient to claim superiority or inferiority of CIRT compared to standard irradiation for many cancer types. This underscores the experimental nature of CIRT and highlights the need for more high-quality clinical research to establish its long-term effectiveness and safety (Goetz et al., 2019).

Safety And Hazards

Cirtuvivint is described as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention . It is also recommended to handle Cirtuvivint with full personal protective equipment and avoid inhalation, contact with skin, eyes, and clothing .

Direcciones Futuras

Cirtuvivint is currently progressing through two Phase 1 trials as a drug candidate for the treatment of advanced solid tumors . In addition, Biosplice is developing next-generation, highly-selective drug candidates within its CLK/DYRK target class for a broader array of cancers, including liquid tumors .

Propiedades

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWOBKMDWACGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=NC=C4C=CC(=CC4=C3)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cirtuvivint

CAS RN

2143917-62-6
Record name Cirtuvivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143917626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cirtuvivint
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CIRTUVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T1PY32ZPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cirtuvivint
Reactant of Route 2
Reactant of Route 2
Cirtuvivint
Reactant of Route 3
Reactant of Route 3
Cirtuvivint
Reactant of Route 4
Reactant of Route 4
Cirtuvivint
Reactant of Route 5
Reactant of Route 5
Cirtuvivint
Reactant of Route 6
Cirtuvivint

Citations

For This Compound
17
Citations
A Scott, JA Call, S Chandana, E Borazanci… - Annals of …, 2022 - annalsofoncology.org
Background CIRT is a potent, selective pan CLK/DYRK inhibitor that modulates alternative splicing. CIRT is being evaluated in two ongoing phase I studies, a first in human (FIH) and …
Number of citations: 2 www.annalsofoncology.org
EA McMillan, C Bossard, E Creger, C Merkwirth… - Cancer Research, 2022 - AACR
… cell lines after treatment with cirtuvivint. Both baseline and drug-… cirtuvivint was associated with alterations in splicing genes. In vivo, tumor growth inhibition studies testing cirtuvivint …
Number of citations: 0 aacrjournals.org
C Bossard, EA McMillan, E Creger, B Eastman… - Blood, 2021 - Elsevier
… EC 50 s in response to cirtuvivint ranged from 0.014 μM‒0.495 μM … a 6-hour exposure to 1µM cirtuvivint. Both baseline and drug-induced … The frequency of cirtuvivint-induced ASEs was …
Number of citations: 2 www.sciencedirect.com
BR Corr, MR Moroney, E Woodruff, ZL Watson… - bioRxiv, 2023 - ncbi.nlm.nih.gov
SM08502 (cirtuvivint) is a novel pan CDC-like kinase (CLK) and Dual specificity tyrosine kinase (DYRK) inhibitor that targets mRNA splicing and is optimized for Wnt pathway inhibition. …
Number of citations: 4 www.ncbi.nlm.nih.gov
C Bossard, E Creger, EA McMillan, C Merkwirth… - Molecular Cancer …, 2021 - AACR
… The isoquinoline cirtuvivint is a potent ATP-competitive … Thus, cirtuvivint has utility for robust chemical evaluation of … Molecular profiles associated with high sensitivity to cirtuvivint …
Number of citations: 1 aacrjournals.org
EA McMillan, K Sriram, E Creger, C Merkwirth… - Molecular Cancer …, 2021 - AACR
… , changes in AS following treatment with cirtuvivint followed by high-depth RNAseq analysis … Multi-omics data integration revealed sensitivity to cirtuvivint was associated with alterations …
Number of citations: 0 aacrjournals.org
UM Dear - 2023 - dfhcc.harvard.edu
… The following cirtuvivint clinical trial has been selected for this pre-solicitation application. … If you are interested in conducting a trial with cirtuvivint in any of the above-described settings, …
Number of citations: 0 www.dfhcc.harvard.edu
AC Blackie, DJ Foley - Bioorganic & Medicinal Chemistry, 2022 - Elsevier
… 25, and LoVo cell lines treated with 1 µM cirtuvivint for 24 hours showed decreased mRNA … for cells treated with cirtuvivint compared to DMSO controls. In addition, cirtuvivint was able to …
Number of citations: 2 www.sciencedirect.com
M Song, L Pang, M Zhang, Y Qu, KV Laster… - Signal Transduction and …, 2023 - nature.com
… In particular, clinical trials aiming to assess the activities of the small molecules Lorecivivint on knee Osteoarthritis patients, and Cirtuvivint and Silmitasertib in different advanced tumors …
Number of citations: 3 www.nature.com
MF Lindberg, E Deau, J Arfwedson… - Journal of Medicinal …, 2023 - ACS Publications
… Cirtuvivint behaves as a strong inhibitor of the Wnt signaling … We resynthesized cirtuvivint and confirmed high inhibitory … Cirtuvivint inhibited DYRK1A very potently in cells and was …
Number of citations: 4 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.